1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
Description
The compound 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a structurally complex molecule featuring:
- A benzofuran core substituted with a methyl group at position 2.
- A 1,2,4-oxadiazol-5-yl ring linked to a 4-ethoxyphenyl group at position 2 of the benzofuran.
- A sulfonyl group bridging the benzofuran and a 4-methylpiperidine moiety.
However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-4-31-19-7-5-18(6-8-19)24-26-25(33-27-24)23-17(3)21-15-20(9-10-22(21)32-23)34(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGIXOZBFFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 396.51 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and benzofuran moieties often exhibit significant antimicrobial properties. The sulfonamide group in this compound may enhance its interaction with biological targets, contributing to its efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Fusarium oxysporum |
| Compound B | 15.0 | Staphylococcus aureus |
| Compound C | 10.0 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The structure–activity relationship indicates that modifications in the benzofuran and oxadiazole rings significantly influence the anticancer activity.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference Compound |
|---|---|---|
| HeLa | 150 | Doxorubicin |
| MDA-MB-231 | 200 | CA-4 |
| A549 | 300 | CA-4 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups enhances biological activity:
- Oxadiazole Ring : Contributes to antimicrobial and anticancer properties.
- Benzofuran Moiety : Increases lipophilicity, aiding in cell membrane penetration.
- Sulfonamide Group : Enhances binding affinity to target proteins.
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and tested their antifungal activity against Fusarium oxysporum. The most active derivative showed a MIC value of 10 µg/mL, indicating strong antifungal potential.
-
Cytotoxicity Evaluation :
- A comparative study evaluated the cytotoxic effects of various benzofuran derivatives against multiple cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 1 : 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (C23H24FN3O2, M = 393.45)
- Key Differences :
- Replaces the 4-ethoxyphenyl group with a 4-fluorophenyl substituent.
- Uses a benzoyl group instead of a sulfonyl linker.
- The benzoyl linker may confer lower solubility than the sulfonyl group due to reduced polarity.
Compound 2 : (Z)-2-((3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-one
- Key Differences :
- Substitutes the oxadiazole ring with a thiazole moiety.
- Lacks the piperidine and sulfonyl groups.
- Implications :
- The thiazole ring introduces sulfur, which may alter electronic properties and metabolic stability.
- Absence of a piperidine group could reduce basicity and membrane permeability.
Compound 3 : 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide
- Key Differences :
- Shares the sulfonamide group but incorporates a methoxyethoxy side chain.
- Uses a pyridine ring instead of benzofuran.
- Implications :
- The methoxyethoxy group may improve water solubility but introduce steric hindrance.
- Pyridine’s nitrogen could enhance aromatic interactions in biological targets.
Functional Group Analysis
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (target compound) is electron-donating, increasing electron density on the oxadiazole ring, which may influence reactivity and binding affinity.
- Piperidine Modifications :
- 4-Methylpiperidine (target compound) likely enhances lipophilicity and conformational rigidity compared to unsubstituted piperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
